

# Spectroscopic Profile of N-pyridazin-4-ynitramide: A Predictive Technical Guide

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## Compound of Interest

Compound Name: *N-pyridazin-4-ynitramide*

Cat. No.: *B15196470*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a predicted spectroscopic profile of **N-pyridazin-4-ynitramide**, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the absence of published experimental data for this specific molecule, this document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics based on the known spectroscopic behavior of the pyridazine ring and the nitramide functional group. This guide is intended to aid researchers in the identification and characterization of this and structurally related compounds.

## Predicted Spectroscopic Data

The following tables summarize the anticipated quantitative data for **N-pyridazin-4-ynitramide**. These predictions are derived from literature values for analogous structures.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted  $^1\text{H}$  NMR Chemical Shifts ( $\delta$ ) in  $\text{CDCl}_3$

Proton	Predicted Chemical Shift (ppm)	Multiplicity	Coupling Constant (J) (Hz)
H-3	8.8 - 9.2	d	~5.0
H-5	7.8 - 8.2	dd	~8.0, ~1.5
H-6	9.0 - 9.4	d	~8.0
N-H	9.0 - 11.0	br s	-

Note: The chemical shift of the N-H proton is highly dependent on solvent and concentration and is expected to be a broad singlet.

Table 2: Predicted  $^{13}\text{C}$  NMR Chemical Shifts ( $\delta$ ) in  $\text{CDCl}_3$

Carbon	Predicted Chemical Shift (ppm)
C-3	150 - 155
C-4	140 - 145
C-5	125 - 130
C-6	155 - 160

## Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Functional Group	Predicted Wavenumber (cm <sup>-1</sup> )	Intensity
N-H Stretch	3200 - 3400	Medium
C-H Stretch (Aromatic)	3000 - 3100	Medium
C=N Stretch (Ring)	1550 - 1600	Medium-Strong
C=C Stretch (Ring)	1400 - 1500	Medium-Strong
N-O Stretch (Asymmetric)	1580 - 1620	Strong
N-O Stretch (Symmetric)	1280 - 1320	Strong
N-N Stretch	800 - 900	Medium

## Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation

Ion	m/z (relative intensity)	Proposed Fragment
[M] <sup>+</sup>	126 (Moderate)	Molecular Ion
[M-NO <sub>2</sub> ] <sup>+</sup>	80 (High)	Loss of nitro group
[M-N <sub>2</sub> O <sub>2</sub> ] <sup>+</sup>	66 (Variable)	Loss of dinitrogen dioxide
[C <sub>4</sub> H <sub>4</sub> N <sub>2</sub> ] <sup>+</sup>	80 (High)	Pyridazine cation radical
[C <sub>3</sub> H <sub>3</sub> N] <sup>+</sup>	53 (Variable)	Loss of HCN from pyridazine ring
[C <sub>2</sub> H <sub>2</sub> ] <sup>+</sup>	26 (Variable)	Further fragmentation

## Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data outlined above. Instrument parameters should be optimized for the specific sample and equipment used.

## NMR Spectroscopy

A sample of **N-pyridazin-4-ynitramide** (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., 0.5-0.7 mL of  $\text{CDCl}_3$  or  $\text{DMSO-d}_6$ ) in a 5 mm NMR tube.  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are recorded on a 300, 400, or 500 MHz spectrometer. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm). For  $^1\text{H}$  NMR, a spectral width of 0-12 ppm is common, with a sufficient number of scans to achieve a good signal-to-noise ratio. For  $^{13}\text{C}$  NMR, a spectral width of 0-200 ppm is used, and a larger number of scans is typically required due to the lower natural abundance of the  $^{13}\text{C}$  isotope.

## Infrared (IR) Spectroscopy

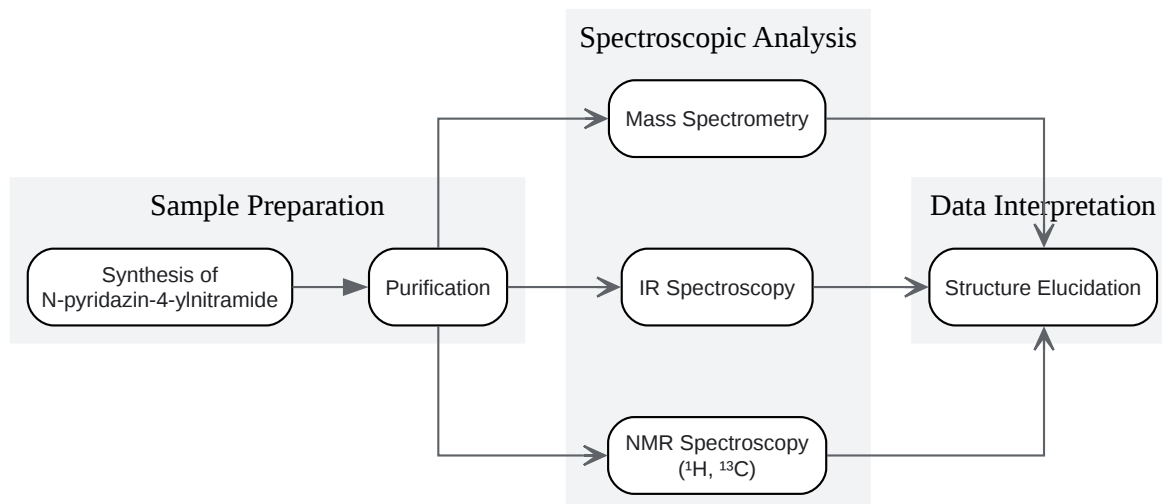
A small amount of the solid sample is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer. The spectrum is recorded over a range of  $4000\text{-}400\text{ cm}^{-1}$  with a resolution of  $4\text{ cm}^{-1}$ . Alternatively, a KBr pellet can be prepared by grinding the sample with potassium bromide and pressing it into a thin disk.

## Mass Spectrometry (MS)

Mass spectra are obtained using an electron ionization (EI) mass spectrometer. The sample is introduced into the ion source, typically via a direct insertion probe or after separation by gas chromatography (if the compound is sufficiently volatile and thermally stable). An electron beam with an energy of 70 eV is used to ionize the sample. The resulting ions are then separated by their mass-to-charge ratio ( $m/z$ ) in a mass analyzer.

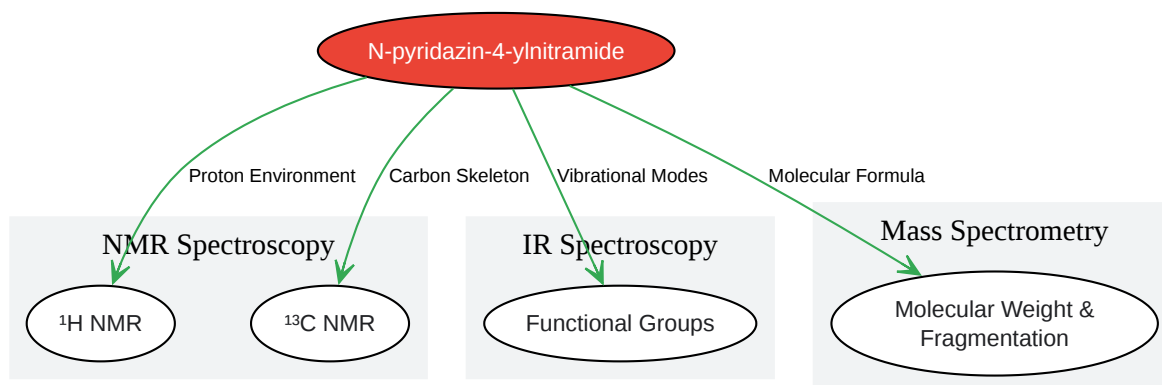
## Visualizations

The following diagrams illustrate the workflow of spectroscopic analysis and the relationship between the different techniques in elucidating the structure of **N-pyridazin-4-ynitramide**.



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*General workflow for the spectroscopic analysis of a synthesized compound.*



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*Relationship between spectroscopic techniques and structural information.*

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